molecular formula C12H14O5 B1330881 Benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester CAS No. 104270-87-3

Benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester

Cat. No.: B1330881
CAS No.: 104270-87-3
M. Wt: 238.24 g/mol
InChI Key: PKGXRMRBBDDPQF-UHFFFAOYSA-N
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Description

Benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester is an organic compound with the molecular formula C12H14O5. It is a derivative of benzoic acid, characterized by the presence of formyl and methoxy groups on the benzene ring, as well as an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester typically involves the esterification of 6-formyl-2,3-dimethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy groups can influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol .

Comparison with Similar Compounds

  • Benzoic acid, 6-formyl-2,3-dimethoxy-, methyl ester
  • Benzoic acid, 2,4-dimethoxy-6-methyl-, methyl ester
  • Benzoic acid, 2,6-dimethoxy-, ethyl ester

Comparison: Benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester is unique due to the presence of both formyl and methoxy groups on the benzene ring, as well as the ethyl ester functional group. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds, which may have different substituents or ester groups .

Properties

IUPAC Name

ethyl 6-formyl-2,3-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-4-17-12(14)10-8(7-13)5-6-9(15-2)11(10)16-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGXRMRBBDDPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1OC)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346244
Record name Benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104270-87-3
Record name Benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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